
dysprosium;sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium sulfane is a compound that combines the rare-earth element dysprosium with sulfur. Dysprosium, symbol Dy, has an atomic number of 66 and is part of the lanthanide series. It is known for its metallic silver luster and is never found in nature as a free element . Dysprosium sulfane, like other dysprosium compounds, exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation:
Dy+S→DyS
Another method involves the use of dysprosium chloride and hydrogen sulfide gas:
DyCl3+3H2S→DyS+3HCl
Industrial Production Methods
Industrial production of dysprosium sulfane often involves the reduction of dysprosium oxide with sulfur or hydrogen sulfide. The process is carried out in high-temperature furnaces to ensure complete reaction and high yield:
Dy2O3+3H2S→2DyS+3H2O
化学反応の分析
Types of Reactions
Dysprosium sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : Dysprosium sulfane can be oxidized to form dysprosium oxide and sulfur dioxide:
2DyS+3O2→2Dy2O3+2SO2
-
Reduction: : It can be reduced back to dysprosium metal and hydrogen sulfide:
DyS+H2→Dy+H2S
-
Substitution: : Dysprosium sulfane can react with halogens to form dysprosium halides and sulfur:
DyS+Cl2→DyCl3+S
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium halides, sulfur dioxide, and hydrogen sulfide.
科学的研究の応用
Dysprosium sulfane has a wide range of scientific research applications:
作用機序
The mechanism of action of dysprosium sulfane involves its interaction with molecular targets and pathways in various applications. In biological systems, dysprosium sulfane can bind to specific proteins and enzymes, altering their activity and function. In industrial applications, its unique magnetic and optical properties are exploited to enhance the performance of materials and devices .
類似化合物との比較
Similar Compounds
Dysprosium Oxide (Dy₂O₃): Used in ceramics and as a precursor for other dysprosium compounds.
Dysprosium Chloride (DyCl₃): Utilized in the production of dysprosium metal and as a catalyst in chemical reactions.
Dysprosium Nitrate (Dy(NO₃)₃): Used in the synthesis of other dysprosium compounds and as a reagent in analytical chemistry.
Uniqueness
Dysprosium sulfane is unique due to its combination of dysprosium and sulfur, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
特性
分子式 |
DyH2S |
|---|---|
分子量 |
196.58 g/mol |
IUPAC名 |
dysprosium;sulfane |
InChI |
InChI=1S/Dy.H2S/h;1H2 |
InChIキー |
OWWFXHCGAXSBIM-UHFFFAOYSA-N |
正規SMILES |
S.[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




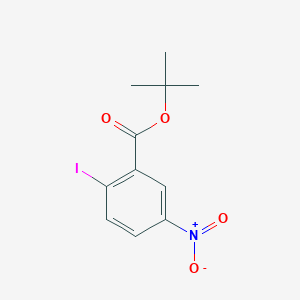
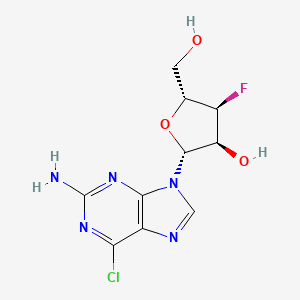
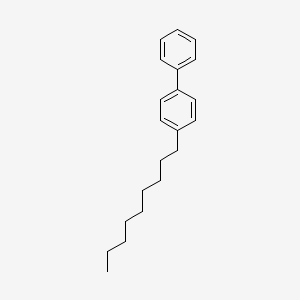
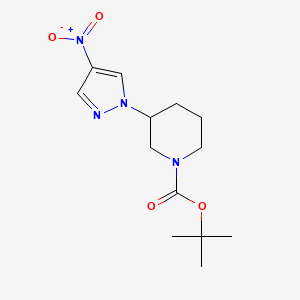
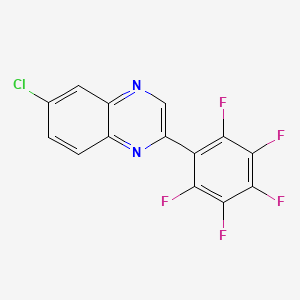
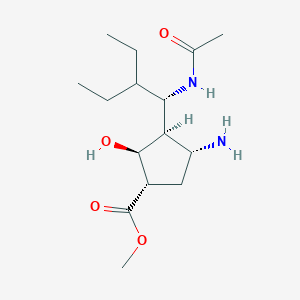
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
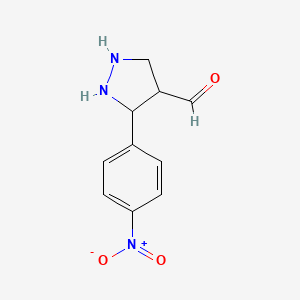
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

